1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. It features a unique bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. The presence of the dichlorophenyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium hydroxide (LiOH) as a base, which significantly enhances the yield compared to other bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the azabicyclo structure suggests potential reactivity under appropriate conditions.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, expanding its utility in synthetic chemistry.
Common reagents used in these reactions include n-BuLi, LiOH, and various electrophiles like benzyl bromide . The major products formed are typically substituted pyrrolidines and piperidines .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Biology and Medicine: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications, although specific uses in medicine are still under exploration.
Mechanism of Action
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets through its azabicyclo structure. The nitrogen atom in the bicyclic ring can participate in coordination with metal ions or other electrophilic species, facilitating various chemical transformations . The dichlorophenyl group may also contribute to its reactivity by stabilizing intermediates through electron-withdrawing effects.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane can be compared to other azabicyclo compounds such as:
1-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the dichlorophenyl group, making it less reactive in certain contexts.
1-[(3,4-Dichlorophenyl)methyl]bicyclo[3.1.0]hexane: Contains a similar dichlorophenyl group but differs in the bicyclic structure, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of the azabicyclo structure with the dichlorophenyl group, providing a balance of stability and reactivity that is valuable in various chemical contexts.
Properties
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025835 | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
410074-73-6, 66504-40-3 | |
Record name | Amitifadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOV-216303 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitifadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amitifadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITIFADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOV-216303 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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